

# Comparative Risk of Major Bleeding: Edoxaban vs. Other Novel Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the relative safety of Edoxaban concerning major bleeding events when compared with other non-vitamin K antagonist oral anticoagulants (NOACs).

This guide provides a detailed comparison of the risk of major bleeding associated with Edoxaban versus other leading NOACs, including Rivaroxaban, Apixaban, and Dabigatran. The information is compiled from pivotal clinical trials and extensive meta-analyses of real-world data, offering a robust evidence base for informed decision-making in research and clinical settings.

### **Quantitative Data Summary**

The following tables summarize the comparative risk of major bleeding for Edoxaban against other NOACs based on data from significant clinical trials and meta-analyses. The primary safety endpoint in these studies is typically major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH).

Table 1: Edoxaban vs. Rivaroxaban - Risk of Major Bleeding



| Study/Analy<br>sis Type    | Patient<br>Population                              | Compariso<br>n                           | Metric               | Result (95%<br>CI)   | Citation  |
|----------------------------|----------------------------------------------------|------------------------------------------|----------------------|----------------------|-----------|
| Network<br>Meta-analysis   | Atrial Fibrillation (CHADS2 score ≥ 2)             | High-dose<br>Edoxaban vs.<br>Rivaroxaban | Risk Ratio<br>(RR)   | 0.76 (0.66–<br>0.89) | [1]       |
| Meta-analysis              | Atrial<br>Fibrillation                             | Edoxaban vs.<br>Rivaroxaban              | Risk Ratio<br>(RR)   | 0.81 (0.70–<br>0.94) | [2][3][4] |
| Real-world<br>Cohort Study | Atrial<br>Fibrillation                             | Edoxaban vs.<br>Rivaroxaban              | Hazard Ratio<br>(HR) | 0.74 (0.63–<br>0.87) | [5]       |
| Network<br>Meta-analysis   | Non-valvular<br>Atrial<br>Fibrillation<br>(Europe) | Edoxaban vs.<br>Rivaroxaban              | Hazard Ratio<br>(HR) | 0.67 (0.54,<br>0.84) | [6]       |

Table 2: Edoxaban vs. Apixaban - Risk of Major Bleeding



| Study/Analy<br>sis Type    | Patient<br>Population                                                | Compariso<br>n                        | Metric               | Result (95%<br>CI)                 | Citation  |
|----------------------------|----------------------------------------------------------------------|---------------------------------------|----------------------|------------------------------------|-----------|
| Network<br>Meta-analysis   | Atrial Fibrillation (CHADS2 score ≥ 2)                               | High-dose<br>Edoxaban vs.<br>Apixaban | Risk Ratio<br>(RR)   | 1.08 (0.91–<br>1.28)               | [1]       |
| Meta-analysis              | Atrial<br>Fibrillation                                               | Edoxaban vs.<br>Apixaban              | Risk Ratio<br>(RR)   | Similar risk<br>(not<br>specified) | [2][3][4] |
| Real-world<br>Cohort Study | Atrial<br>Fibrillation                                               | Edoxaban vs.<br>Apixaban              | Hazard Ratio<br>(HR) | 1.09 (0.92–<br>1.30)               | [5]       |
| Real-world<br>Cohort Study | Elderly (≥80<br>years) with<br>Nonvalvular<br>Atrial<br>Fibrillation | Edoxaban vs.<br>Apixaban              | Hazard Ratio<br>(HR) | 1.42 (1.26–<br>1.61)               | [7]       |

Table 3: Edoxaban vs. Dabigatran - Risk of Major Bleeding



| Study/Analy<br>sis Type    | Patient<br>Population                  | Compariso<br>n                                    | Metric               | Result (95%<br>CI)   | Citation  |
|----------------------------|----------------------------------------|---------------------------------------------------|----------------------|----------------------|-----------|
| Network<br>Meta-analysis   | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose<br>Edoxaban vs.<br>Dabigatran<br>150 mg | Risk Ratio<br>(RR)   | 0.78 (0.61–<br>0.84) | [1]       |
| Network<br>Meta-analysis   | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose<br>Edoxaban vs.<br>Dabigatran<br>110 mg | Risk Ratio<br>(RR)   | 0.83 (0.71–<br>0.98) | [1]       |
| Meta-analysis              | Atrial<br>Fibrillation                 | Edoxaban vs.<br>Dabigatran                        | Risk Ratio<br>(RR)   | 0.82 (0.69–<br>0.98) | [2][3][4] |
| Real-world<br>Cohort Study | Atrial<br>Fibrillation                 | Edoxaban vs.<br>Dabigatran                        | Hazard Ratio<br>(HR) | 0.73 (0.55–<br>0.98) | [5]       |

## **Key Experimental Protocols**

The data presented is primarily derived from large-scale, randomized controlled trials (RCTs) and meta-analyses of real-world observational studies. The methodologies of the pivotal trials for Edoxaban are detailed below.

### **ENGAGE AF-TIMI 48 Trial**

- Objective: To evaluate the efficacy and safety of two doses of edoxaban compared with warfarin in preventing stroke or systemic embolic events in patients with non-valvular atrial fibrillation (AF).[8]
- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.
- Patient Population: 21,105 patients with documented AF and a CHADS2 score of 2 or higher.
   [8][9]
- Intervention: Patients were randomized to receive high-dose edoxaban (60 mg once daily), low-dose edoxaban (30 mg once daily), or warfarin (titrated to an INR of 2.0-3.0).[9] A 50% dose reduction of edoxaban was implemented for patients with a creatinine clearance of 30



to 50 ml per minute, a body weight of 60 kg or less, or concomitant use of potent P-glycoprotein inhibitors.[9]

- Primary Safety Endpoint: The principal safety outcome was major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH).[8][9]
- Definition of Major Bleeding (ISTH Criteria):
  - Fatal bleeding.
  - Symptomatic bleeding in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular or pericardial, or intramuscular with compartment syndrome.
  - Bleeding causing a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more, or leading to transfusion of two or more units of whole blood or red cells.[8]

### **Hokusai-VTE Trial**

- Objective: To evaluate the efficacy and safety of edoxaban for the treatment of venous thromboembolism (VTE).[10]
- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[1]
- Patient Population: 8,292 patients with acute, symptomatic deep-vein thrombosis (DVT) or pulmonary embolism (PE).[1]
- Intervention: All patients initially received open-label heparin (enoxaparin or unfractionated heparin) for at least 5 days. Subsequently, patients were randomized to receive either edoxaban (60 mg once daily) or warfarin (concurrently with heparin until a therapeutic INR was reached).[1][10] The edoxaban dose was reduced to 30 mg once daily for patients with a creatinine clearance of 30 to 50 ml/min, a body weight of 60 kg or less, or the concomitant use of potent P-glycoprotein inhibitors.[1][10]
- Primary Safety Endpoint: The primary safety outcome was the first occurrence of major or clinically relevant nonmajor bleeding.[10]



• Definition of Major Bleeding: The definition of major bleeding was consistent with the ISTH criteria as described for the ENGAGE AF-TIMI 48 trial.[1]

# Visualizations Signaling Pathway of the Coagulation Cascade and NOAC Intervention





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Trial at a Glance: Hokusai Venous Thromboembolism [lixiana.com]
- 2. Bleeding in patients receiving non-vitamin K oral anticoagulants: clinical trial evidence -PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. timi.org [timi.org]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. More Excess Bleeding Seen With Rivaroxaban vs Other NOACs and Aspirin | tctmd.com [tctmd.com]
- 8. Comparison of the Efficacy and Safety Outcomes of Edoxaban in 8040 Women Versus 13 065 Men With Atrial Fibrillation in the ENGAGE AF-TIMI 48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emireviews.com [emireviews.com]
- 10. Edoxaban Versus Warfarin for the Treatment of Symptomatic Venous Thromboembolism
   American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Comparative Risk of Major Bleeding: Edoxaban vs. Other Novel Oral Anticoagulants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437204#comparative-risk-of-major-bleeding-foredoxaban-vs-other-noacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com